1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride
Overview
Description
1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes an isopropyl group, a methylcyclohexyl group, and an isopropylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 2-isopropyl-5-methylcyclohexanol. This intermediate is then reacted with epichlorohydrin to form the glycidyl ether. The glycidyl ether is subsequently reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent.
Scientific Research Applications
1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate physiological processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypropyl 2-isopropyl-5-methylcyclohexyl carbonate
- 1-Hydroxy-2-propanyl 2-isopropyl-5-methylcyclohexyl carbonate
Uniqueness
1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets. These differences make it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h11-18H,6-10H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCRHMRQBWWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CNC(C)C)O)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942049 | |
Record name | 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20041-47-8 | |
Record name | 2-Propanol, 1-(isopropylamino)-3-(p-menth-3-yloxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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